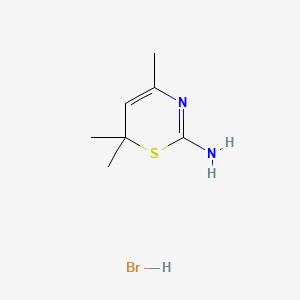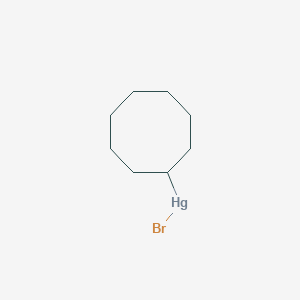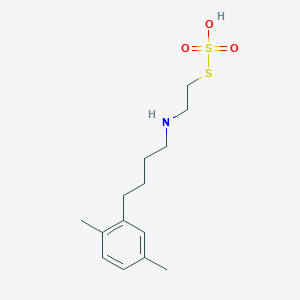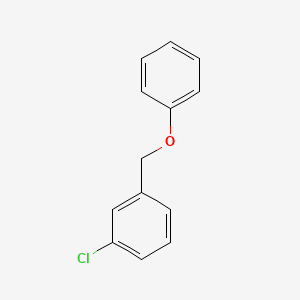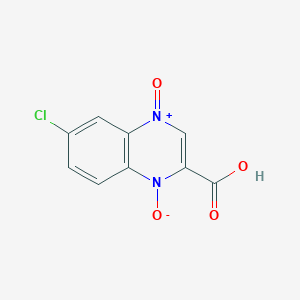
3-Carboxy-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carboxy-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves the following steps:
Formation of the Quinoxaline Ring: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Chlorination: Introduction of the chlorine atom at the 7th position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxyl group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Oxidation: The oxo group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, alkoxides under basic or acidic conditions.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Hydroxyquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Carboxy-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound, lacking the carboxyl, chloro, and oxo groups.
7-Chloroquinoxaline: Similar structure but without the carboxyl and oxo groups.
3-Carboxyquinoxaline: Lacks the chloro and oxo groups.
Uniqueness
3-Carboxy-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to the presence of multiple functional groups that confer specific chemical reactivity and biological activity. The combination of carboxyl, chloro, and oxo groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
22587-15-1 |
|---|---|
Fórmula molecular |
C9H5ClN2O4 |
Peso molecular |
240.60 g/mol |
Nombre IUPAC |
6-chloro-1-oxido-4-oxoquinoxalin-4-ium-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O4/c10-5-1-2-6-7(3-5)11(15)4-8(9(13)14)12(6)16/h1-4H,(H,13,14) |
Clave InChI |
OREKRDMCWBYLFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)[N+](=O)C=C(N2[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)

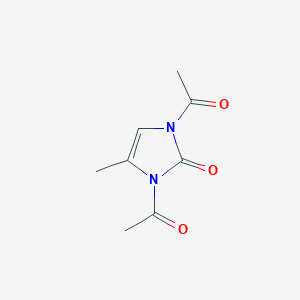
![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)

